molecular formula C11H13ClF3NO2 B2921509 methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 2243507-43-7

methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride

Cat. No.: B2921509
CAS No.: 2243507-43-7
M. Wt: 283.68
InChI Key: IFHVRRCLRUSKAQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO2 and a molecular weight of 283.67 . It is an ester hydrochloride salt that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. The structure incorporates both an amino acid ester moiety and a 4-(trifluoromethyl)phenyl group, making it a versatile precursor for the development of more complex molecules . The trifluoromethyl group is a common pharmacophore in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity . This compound is particularly useful in the synthesis of potential therapeutic agents. Research indicates similar 2-aryl-propanoic acid derivatives are investigated for the treatment of conditions such as rheumatoid arthritis, fibrosis, glomerulonephritis, and damage resulting from ischemia and reperfusion injury . Its primary value lies in its role as a key intermediate that can be further functionalized; the methyl ester can be hydrolyzed to the corresponding carboxylic acid, or the amino group can participate in condensation reactions to form amide or urea linkages, enabling the construction of diverse compound libraries . As a building block, it facilitates the exploration of structure-activity relationships in the development of novel active compounds . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-10(15,9(16)17-2)7-3-5-8(6-4-7)11(12,13)14;/h3-6H,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHVRRCLRUSKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243507-43-7
Record name methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves the reaction of methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the main compound and analogous derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Ester Group Reference
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride 390815-48-2 C₁₁H₁₂ClF₃NO₂* 277.67 4-(Trifluoromethyl) Methyl
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride 1391077-87-4 C₁₂H₁₈ClNO₄S 317.79 4-Methanesulfonyl Ethyl
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 64282-12-8 C₁₀H₁₃ClFNO₂ 233.67 4-Fluoro Methyl
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride Not Provided C₉H₁₁ClFNO₂ 243.65 4-Fluoro Methyl
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride 1251924-17-0 C₁₀H₁₄ClNO₂S 247.74 4-(Methylsulfanyl) N/A (Acid)

Notes:

  • Substituent Effects: The trifluoromethyl group in the main compound is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to electron-donating groups like methylsulfanyl () .
  • Ester Group : Ethyl esters (e.g., ) exhibit slower hydrolysis rates and increased lipophilicity compared to methyl esters, impacting bioavailability .
  • Substitution Position : ’s compound places the aryl group on C3 instead of C2, leading to distinct stereochemical and pharmacological profiles .

Biological Activity

Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride is an organic compound notable for its unique structural features, particularly the trifluoromethyl group, which significantly enhances its biological activity and lipophilicity. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications and interactions with biological systems.

  • Molecular Formula : C11H12F3NO2·HCl
  • Molecular Weight : Approximately 247.21 g/mol
  • Physical State : Solid, typically stored under inert conditions to maintain stability.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances the compound's metabolic stability and influences its pharmacokinetic properties.

Key Mechanisms:

  • Enzyme Inhibition/Activation : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
  • Cell Signaling Modulation : It can influence signaling pathways that regulate gene expression and cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown significant antimicrobial properties, particularly against Gram-positive bacteria and certain pathogens like Chlamydia trachomatis .
  • Potential Antidepressant Effects : Structural analogs of this compound have been investigated for their potential antidepressant effects, suggesting a possible role in mood regulation .
  • Anticancer Properties : Some derivatives have demonstrated anticancer activity, indicating that this compound may serve as a precursor for developing cancer therapeutics .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC11H12F3NO2·HClTrifluoromethyl groupAntimicrobial, potential antidepressant
Ethyl (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoateC12H14F3NEthyl instead of methylPotential antidepressant
Methyl (2R)-2-amino-3-[2-cyano-4-(trifluoromethyl)phenyl]propanoateC12H12F3N3O2Cyano group additionAnticancer properties
Methyl 2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoateC11H10F4NFluoro substitutionAnti-inflammatory

Antichlamydial Activity Study

A study evaluated the antichlamydial activity of various compounds, highlighting the importance of the trifluoromethyl substituent in enhancing efficacy against Chlamydia trachomatis. Compounds similar to methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate were shown to significantly reduce chlamydial progeny in infected cells, demonstrating a promising therapeutic avenue for treating chlamydial infections .

Cellular Effects

Research indicates that this compound influences cellular processes by modulating hormone secretion and metabolic responses during exercise. This effect could have implications for muscle recovery and anabolic hormone regulation .

Q & A

Q. What are the standard synthetic routes for methyl 2-amino-2-[4-(trifluoromethyl)phenyl]propanoate hydrochloride?

The compound is synthesized via multi-step reactions involving condensation and amidation. For example, (R)-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride and a trifluoromethylphenyl-substituted propanoate derivative are reacted under basic conditions, followed by HCl salt formation . Key steps include refluxing in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours, with intermediates purified via liquid-liquid extraction.

Q. Which analytical techniques are critical for characterizing this compound?

  • LCMS : Used to confirm molecular weight (e.g., observed m/z 531 [M-H]⁻ for a related intermediate) .
  • HPLC : Retention time analysis (e.g., 0.88 minutes under SQD-FA05 conditions) ensures purity .
  • NMR : ¹H/¹³C NMR verifies structural integrity, focusing on trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) and ester carbonyl (δ ~170 ppm in ¹³C NMR).

Q. How can researchers optimize purification for this hydrochloride salt?

Recrystallization from ethanol/water mixtures (3:1 v/v) at 0–5°C yields high-purity crystals. Centrifugation and vacuum drying (40°C, 12 hours) minimize residual solvents. Monitor Cl⁻ content via ion chromatography (>98% purity threshold) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

  • Temperature Control : Maintain <80°C to prevent ester hydrolysis.
  • Catalyst Screening : Test Pd/C or Raney Ni for selective hydrogenation of nitro intermediates.
  • In-line Analytics : Use FTIR to monitor reaction progress and adjust stoichiometry dynamically .

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals, particularly near the trifluoromethyl group.
  • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., R/S configuration at the amino center) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., theoretical m/z 331.1550 for C₁₆H₂₆ClNO₄⁺) to rule out isobaric impurities .

Q. How are trace impurities identified and quantified in this compound?

  • HPLC-MS/MS : Detect impurities at <0.1% levels using C18 columns and gradient elution (0.1% formic acid in acetonitrile/water).
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions to profile degradation products .

Q. What strategies improve stability during long-term storage?

  • Storage Conditions : Use amber glass vials under argon at -20°C to prevent oxidation and hydrolysis.
  • Lyophilization : Convert to a lyophilized powder for enhanced stability in humid environments .

Q. How can mechanistic studies elucidate the compound’s role in drug-target interactions?

  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track metabolic pathways via mass spectrometry.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., kinase inhibitors) .

Methodological Notes

  • Contradiction Management : Cross-validate NMR and LCMS data with synthetic intermediates to resolve structural ambiguities .
  • Safety Protocols : Adhere to PPE guidelines (gloves, goggles) and use fume hoods during synthesis due to potential HCl vapor release .

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